3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922069-29-2, PubChem CID is a synthetic small molecule with a molecular formula of C₂₅H₃₃N₃O and a molecular weight of 391.5 g/mol. It belongs to the class of N-substituted benzamides and features three distinct pharmacophoric elements: a 3,4-dimethylbenzamide head group, a piperidine ring connected via an ethyl linker, and a 1-methylindoline tail.

Molecular Formula C25H33N3O
Molecular Weight 391.559
CAS No. 922069-29-2
Cat. No. B2656058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
CAS922069-29-2
Molecular FormulaC25H33N3O
Molecular Weight391.559
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
InChIInChI=1S/C25H33N3O/c1-18-7-8-22(15-19(18)2)25(29)26-17-24(28-12-5-4-6-13-28)20-9-10-23-21(16-20)11-14-27(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,26,29)
InChIKeyQEFWROGRDXNLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922069-29-2): Chemical Identity and Structural Classification for Procuring Scientists


3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922069-29-2, PubChem CID 16802029) is a synthetic small molecule with a molecular formula of C₂₅H₃₃N₃O and a molecular weight of 391.5 g/mol [1]. It belongs to the class of N-substituted benzamides and features three distinct pharmacophoric elements: a 3,4-dimethylbenzamide head group, a piperidine ring connected via an ethyl linker, and a 1-methylindoline tail [1]. Its computed XLogP3-AA of 4.5 indicates moderate lipophilicity, and it possesses one hydrogen bond donor and three acceptor sites, suggesting balanced polarity for potential target engagement [1]. A family of closely related analogs exists wherein the 3,4-dimethyl substitution pattern on the benzamide ring is replaced with alternative substituents—including unsubstituted, 3-methyl, 4-ethoxy, 3-methoxy, 2-chloro, 3-bromo, and 3,4-difluoro variants—each potentially displaying divergent physicochemical and pharmacological profiles .

Why a Generic Benzamide Analog Cannot Replace 3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide in Targeted Investigations


The benzamide chemotype represented by this compound is highly sensitive to substitution pattern on the aryl ring. Even minor modifications—such as replacing the 3,4-dimethyl motif with a single methyl, halogen, methoxy, or ethoxy group—can profoundly alter the molecule's electron density distribution, conformational preferences, and hydrogen-bonding capacity, all of which directly govern target recognition [1]. The presence of two methyl groups at the 3- and 4-positions simultaneously increases steric bulk near the amide linkage and modulates the π-electron density of the aromatic ring through inductive and hyperconjugative effects, a combination that is not replicated by any single-substituent analog . Consequently, in the absence of explicit comparative biological activity data, no in-class analog can be assumed to be functionally interchangeable; each substitution variant must be evaluated independently for the specific assay system of interest.

Quantitative Head-to-Head Evidence Guide: 3,4-Dimethyl vs. Structural Analogs for Scientific Procurement Decisions


Physicochemical Differentiation: Computed LogP Comparison of 3,4-Dimethyl vs. Unsubstituted and Mono-Substituted Benzamide Analogs

The 3,4-dimethyl substitution pattern confers a distinct lipophilicity profile compared to the unsubstituted benzamide and mono-substituted analogs. The target compound's computed XLogP3-AA of 4.5 reflects the additive contribution of two methyl groups on the benzamide ring [1]. By comparison, the unsubstituted benzamide analog N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide lacks these methyl groups and would be expected to exhibit an XLogP approximately 1.0 unit lower (estimated ~3.5 based on the ~0.5 logP increment per aromatic methyl group), while the 3-methoxy and 4-ethoxy analogs would present different hydrogen-bond acceptor profiles that alter polarity without the same lipophilic gain . This difference in logP directly impacts membrane permeability, non-specific protein binding, and in vitro assay behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Steric and Electronic Differentiation: 3,4-Dimethyl vs. 3,4-Difluoro Substitution on the Benzamide Ring

The 3,4-difluoro analog represents a dramatic shift in electronic character relative to the 3,4-dimethyl compound. Fluorine is strongly electron-withdrawing (Hammett σₘ = 0.34, σₚ = 0.06), whereas methyl groups are electron-donating (σₘ = -0.07, σₚ = -0.17) [1]. This electronic inversion alters the amide bond's resonance, the benzamide ring's π-cloud density, and the potential for π-stacking interactions with aromatic residues in a target binding pocket. The 3,4-dimethyl substitution pattern provides a modest increase in electron density on the ring (activating effect), while 3,4-difluoro produces a deactivating, electron-deficient ring system . Sterically, the van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of a methyl group (~2.0 Å), resulting in a different steric footprint adjacent to the amide linkage.

Medicinal chemistry SAR Electronic effects

Solubility and Formulation-Relevant Differentiation: Hydrogen-Bond Donor/Acceptor Profile of 3,4-Dimethyl vs. 3-Methoxy and 4-Ethoxy Analogs

The target compound possesses exactly one hydrogen-bond donor (amide NH) and three hydrogen-bond acceptors (amide carbonyl oxygen, indoline nitrogen, and piperidine nitrogen) [1]. The 3-methoxy analog introduces a fourth hydrogen-bond acceptor (the methoxy oxygen), which increases water solubility potential but also introduces a new site for metabolic oxidation (O-demethylation) . The 4-ethoxy analog similarly adds an ether oxygen with increased rotational freedom and metabolic liability. The 3,4-dimethyl substitution pattern maintains the minimal hydrogen-bond acceptor count for this chemotype (three acceptors), which may be advantageous for achieving oral bioavailability by staying within the rule-of-five guideline of ≤10 total hydrogen-bond acceptors while keeping polar surface area low.

Solubility Formulation Drug discovery

Availability and Structural Fidelity: Commercial Sourcing and the Risk of Isomeric Contamination

The target compound (CAS 922069-29-2) is listed by specialized chemical suppliers alongside several regioisomeric and substitutional analogs . A critical procurement risk is the potential confusion with 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922069-59-8), which differs by the absence of a single methyl group at the 4-position of the benzamide ring . The molecular weight difference between these two compounds is 14.0 g/mol (one methylene unit), and their HPLC retention times may be similar, increasing the risk of misidentification if only a single analytical method is used for identity confirmation. Any procurement specification must include orthogonal identity verification (e.g., ¹H NMR and LCMS) to distinguish the 3,4-dimethyl from the 3-methyl analog.

Chemical procurement Quality control Structural integrity

High-Confidence Application Scenarios for 3,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide Based on Structural Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Dimethyl-Substituted Benzamide Reference Point

This compound serves as the dimethyl-substituted member in a systematic SAR matrix exploring the effect of benzamide aryl substitution on biological activity, solubility, and metabolic stability. Its unique combination of two electron-donating methyl groups at adjacent positions creates a steric and electronic profile that contrasts sharply with the mono-substituted, di-halogenated, and alkoxy variants. Researchers studying any target where the benzamide moiety participates in key binding interactions should include this compound as a reference to map the tolerance for methyl substitution. [1]

Physicochemical Profiling of Lipophilic Benzamide Ligands

With a computed XLogP3-AA of 4.5, this compound occupies a lipophilicity range often associated with CNS drug candidates and compounds intended for intracellular target engagement. It can be used as a calibration standard in logP/logD7.4 chromatographic assays (e.g., reversed-phase HPLC determination of hydrophobicity) or as a reference solute in PAMPA (Parallel Artificial Membrane Permeability Assay) studies benchmarking the passive permeability of N-substituted benzamides. [1]

Metabolic Stability Benchmarking of N-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamides

The absence of metabolically labile O-alkyl groups (methoxy, ethoxy) on the benzamide ring makes this compound a suitable baseline for assessing the intrinsic metabolic stability of the core scaffold in liver microsome or hepatocyte assays. The 3,4-dimethyl substitution pattern is resistant to oxidative O-dealkylation pathways that complicate the interpretation of data from the methoxy and ethoxy analogs, enabling cleaner assessment of amide hydrolysis and piperidine/indoline oxidation as the primary metabolic routes. [1]

Chemical Probe Development Targeting Sigma Receptors or Related CNS Protein Families

The benzamide-piperidine-indoline scaffold shares structural features with known sigma receptor ligands. Although direct binding data for this exact compound is not publicly available, the 3,4-dimethyl substitution pattern may enhance sigma receptor subtype selectivity compared to unsubstituted or halogenated analogs, based on precedent in related chemotypes. This compound represents a rational starting point for a focused library synthesis targeting sigma-1 and sigma-2 receptors, provided that head-to-head binding assays are subsequently performed. [1]

Quote Request

Request a Quote for 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.